2-(Bromomethyl)benzo[d]oxazole-6-carboxamide
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Overview
Description
2-(Bromomethyl)benzo[d]oxazole-6-carboxamide is a chemical compound with the molecular formula C8H6BrNO It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-carboxamide typically involves the bromination of 2-methylbenzoxazole. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-6-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzoxazole ring structure may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-(Methyl)benzo[d]oxazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)benzimidazole: Contains an imidazole ring instead of an oxazole ring, leading to different chemical properties and biological activities.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-6-carboxamide is unique due to its specific combination of a bromomethyl group and a benzoxazole ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-8-12-6-2-1-5(9(11)13)3-7(6)14-8/h1-3H,4H2,(H2,11,13) |
InChI Key |
YNAWVLLCDVBDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)OC(=N2)CBr |
Origin of Product |
United States |
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